1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3h)-One 2,2-Dioxide
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Overview
Description
1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an imidazole derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
Scientific Research Applications
1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,5-Dihydroimidazo[4,5-C][1,2,6]thiadiazin-4(3H)-One 2,2-Dioxide include other heterocyclic compounds containing nitrogen and sulfur atoms, such as:
- 1,2,6-Thiadiazine derivatives
- Imidazole derivatives
- Thiadiazole derivatives
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H4N4O3S |
---|---|
Molecular Weight |
188.17 g/mol |
IUPAC Name |
2,2-dioxo-1,5-dihydroimidazo[4,5-c][1,2,6]thiadiazin-4-one |
InChI |
InChI=1S/C4H4N4O3S/c9-4-2-3(6-1-5-2)7-12(10,11)8-4/h1,7H,(H,5,6)(H,8,9) |
InChI Key |
BSAXWMSAVVOOHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NS(=O)(=O)N2 |
Origin of Product |
United States |
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